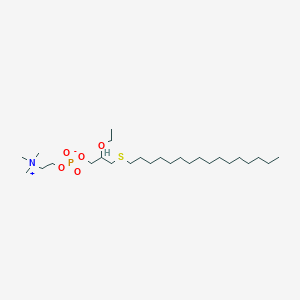
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as S-ethyl-N,N-dimethylhexadecylsulfanylphosphonothiolate (EDDS), is a synthetic surfactant that has been widely used in various scientific research applications. This compound is a cationic surfactant that has a unique structure, which makes it an effective agent for various applications.
作用機序
The mechanism of action of EDDS is based on its unique structure. EDDS has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic substances. In environmental remediation, EDDS forms complexes with heavy metals, which makes them more soluble and easier to remove. In drug delivery, EDDS enhances the solubility and bioavailability of poorly soluble drugs by forming micelles. In gene therapy, EDDS forms complexes with DNA, which makes it easier to deliver genes into cells.
生化学的および生理学的効果
EDDS has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that EDDS can cause irritation and inflammation in the eyes and skin. In addition, EDDS can cause respiratory irritation and may be harmful if ingested.
実験室実験の利点と制限
The advantages of using EDDS in lab experiments include its effectiveness in environmental remediation, drug delivery, and gene therapy. EDDS is also relatively inexpensive and easy to synthesize. However, the limitations of using EDDS in lab experiments include its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for the use of EDDS in scientific research. One potential application is in the development of new environmental remediation techniques. EDDS could be used to remove heavy metals from contaminated soil and water more efficiently and effectively. Another potential application is in the development of new drug delivery systems. EDDS could be used to enhance the solubility and bioavailability of a wide range of poorly soluble drugs. Finally, EDDS could be used in the development of new gene therapy techniques. EDDS could be used to deliver genes into cells more efficiently and effectively, which could lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of EDDS involves the reaction of hexadecyl mercaptan with ethylene oxide to form 2-ethoxy-3-hexadecylthiopropanol. This compound is then reacted with phosphorus oxychloride to form 2-ethoxy-3-hexadecylsulfanylpropyl phosphonothiolate. Finally, this compound is quaternized with trimethylamine to form EDDS.
科学的研究の応用
EDDS has been widely used in various scientific research applications, including environmental remediation, drug delivery, and gene therapy. EDDS has been shown to be an effective agent for the removal of heavy metals from contaminated soil and water. In drug delivery, EDDS has been used as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. In gene therapy, EDDS has been used as a transfection agent to deliver genes into cells.
特性
CAS番号 |
103304-64-9 |
|---|---|
製品名 |
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C26H56NO5PS |
分子量 |
525.8 g/mol |
IUPAC名 |
(2-ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO5PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-34-25-26(30-7-2)24-32-33(28,29)31-22-21-27(3,4)5/h26H,6-25H2,1-5H3 |
InChIキー |
BXWFBXZXSGLVPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
正規SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
同義語 |
1-mercaptohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiahexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine, hydroxide, inner salt, 4,9,9-trioxide, (+-)-isomer TEGP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



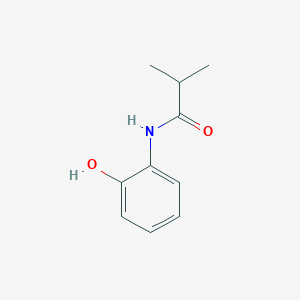
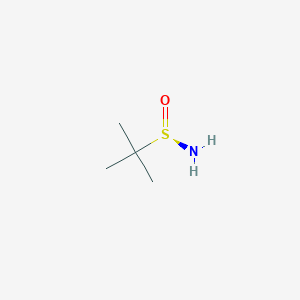
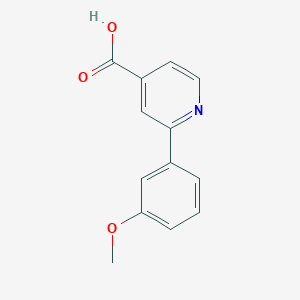
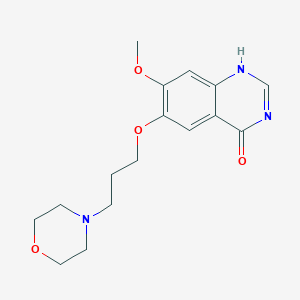
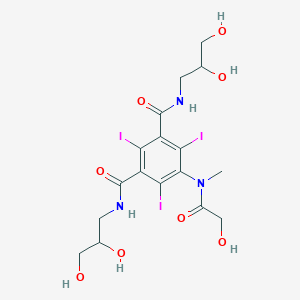
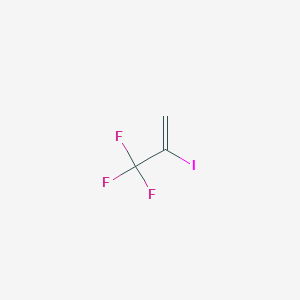
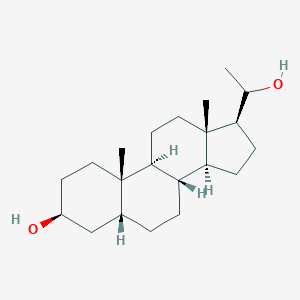
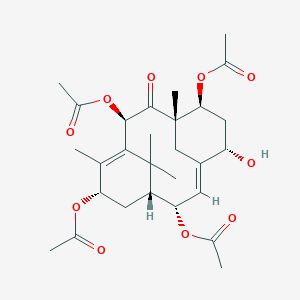
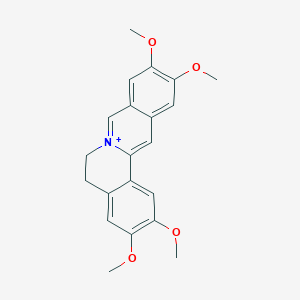
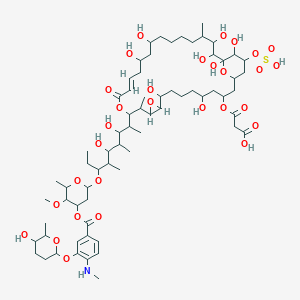
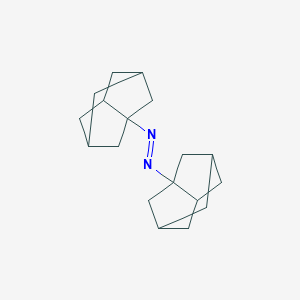
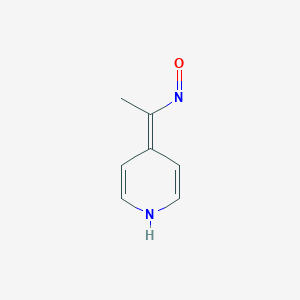
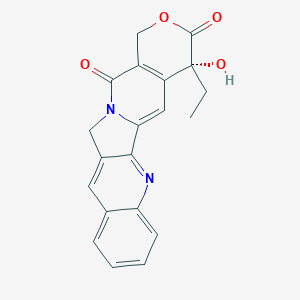
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)